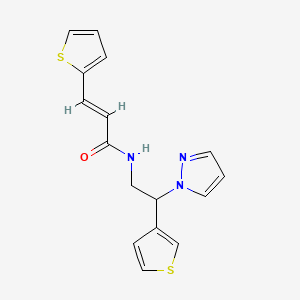

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide" often involves condensation reactions under specific conditions. For example, Kariuki et al. (2022) synthesized a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, through a condensation process of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions, achieving a high yield of 90% (Kariuki et al., 2022).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of a compound. Single crystal X-ray diffraction is a commonly used technique for this purpose. Lee et al. (2009) analyzed the crystal structure of a compound with a thiophen-2-yl acrylamido moiety, highlighting the importance of intermolecular hydrogen bonding and π-π stacking interactions in stabilizing the molecular structure (Lee et al., 2009).

Chemical Reactions and Properties

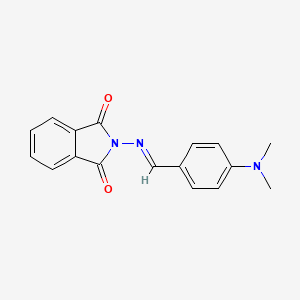

Chemical reactions involving compounds like "(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide" often include cyclization, condensation, and substitution reactions, which are pivotal for creating complex molecular architectures. Gomha and Farghaly (2011) prepared a novel compound through condensation, demonstrating the versatility of acrylamide derivatives in chemical synthesis (Gomha & Farghaly, 2011).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal form, are influenced by the molecular structure. Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted thorough analyses, including thermal stability up to 190°C, to understand its physical behavior (Kumara et al., 2018).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with various reagents are key aspects of acrylamide derivatives. The study by L'Heureux et al. (2005) on acrylamides substituting the morpholinyl moiety with heteroaryl groups showcases the exploration of chemical properties to identify compounds with potent KCNQ2 potassium channel opener activity (L'Heureux et al., 2005).

Wissenschaftliche Forschungsanwendungen

Structural Synthesis and Characterization

The compound has been involved in studies focusing on structural synthesis and determination. For instance, research on structurally similar compounds like 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrated the compound's synthesis and detailed structural characterization using NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022). Another study presented the synthesis and crystal structure determination of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, indicating the importance of such compounds in crystallography and molecular structure studies (Lee et al., 2009).

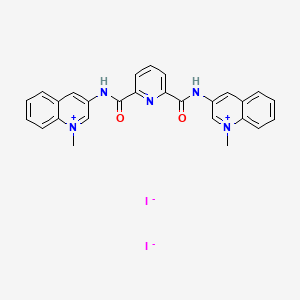

Potassium Channel Activity

Compounds structurally related to (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide have been investigated for their activity in potassium channels. Research on (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides, including (S,E)-N-1-[3-(1H-pyrazol-1-yl)phenyl]ethyl-3-(2-fluorophenyl)acrylamide, has highlighted their role as KCNQ2 potassium channel openers, essential for neurological functions (L'Heureux et al., 2005).

Antimicrobial Properties

The synthesis of compounds containing the thiophene moiety, such as N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, has been explored for their potential antimicrobial activity, highlighting the bioactive potential of such compounds (Sowmya et al., 2018).

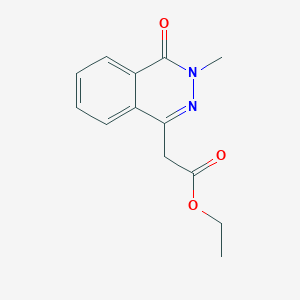

Anti-Tumor Agents

Certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety, like 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, have been synthesized and evaluated for their anti-tumor activities, particularly against hepatocellular carcinoma cell lines, suggesting the therapeutic potential of such compounds (Gomha et al., 2016).

Optoelectronic Applications

Thiophene dyes, such as those synthesized in studies involving (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide, have been investigated for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors in photonic and optoelectronic devices (Anandan et al., 2018).

Molecular Docking and Drug Design

The compound's analogs have been subjected to molecular docking and DFT studies to evaluate their potential in drug design, particularly for antitumor activities. The detailed analysis of molecular structures and interactions with target proteins showcases the compound's relevance in medicinal chemistry (Fahim et al., 2019).

Eigenschaften

IUPAC Name |

(E)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-16(5-4-14-3-1-9-22-14)17-11-15(13-6-10-21-12-13)19-8-2-7-18-19/h1-10,12,15H,11H2,(H,17,20)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBROBBXFJCSNW-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)

![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)

![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)

![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)

![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)